Cas no 29528-25-4 (2-(1H-Imidazol-2-yl)aniline)

2-(1H-Imidazol-2-yl)aniline 化学的及び物理的性質
名前と識別子
-
- 2-(1H-Imidazol-2-yl)aniline
- 2-(1H-IMIDAZOL-5-YL)ANILINE
- 2-(2-Imidazolyl)aniline
- Benzenamine, 2-(1H-imidazol-2-yl)-
- Z815309798
- MFCD08668827
- G30915
- DB-068132
- 2-(1H-imidazol-2-yl)-phenylamine
- DTXSID60575880
- OHXHFXHOPMUAAK-UHFFFAOYSA-N
- A900161
- CS-0450591
- 29528-25-4
- EN300-95859
- SCHEMBL82259
- BenzenaMine,2-(1H-iMidazol-2-yl)-
- 2-(1h-imidazol-2-yl)-aniline
- AKOS008146901
- SY197430
-
- MDL: MFCD08668827
- インチ: InChI=1S/C9H9N3/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,10H2,(H,11,12)
- InChIKey: OHXHFXHOPMUAAK-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)C2=NC=CN2)N
計算された属性
- せいみつぶんしりょう: 159.079647300g/mol
- どういたいしつりょう: 159.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1
2-(1H-Imidazol-2-yl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A069005118-5g |
2-(1H-Imidazol-2-yl)aniline |
29528-25-4 | 95% | 5g |
$1393.60 | 2023-09-02 | |
Alichem | A069005118-10g |
2-(1H-Imidazol-2-yl)aniline |
29528-25-4 | 95% | 10g |
$2379.84 | 2023-09-02 | |
Enamine | EN300-95859-2.5g |
2-(1H-imidazol-2-yl)aniline |
29528-25-4 | 95.0% | 2.5g |
$364.0 | 2025-03-21 | |
Alichem | A069005118-25g |
2-(1H-Imidazol-2-yl)aniline |
29528-25-4 | 95% | 25g |
$3588.52 | 2023-09-02 | |
A2B Chem LLC | AB38005-1g |
2-(1H-Imidazol-2-yl)aniline |
29528-25-4 | 95% | 1g |
$273.00 | 2024-04-20 | |
Aaron | AR002ZC1-100mg |
Benzenamine, 2-(1H-imidazol-2-yl)- |
29528-25-4 | 95% | 100mg |
$104.00 | 2025-01-21 | |
Aaron | AR002ZC1-1g |
Benzenamine, 2-(1H-imidazol-2-yl)- |
29528-25-4 | 95% | 1g |
$318.00 | 2025-01-21 | |
Aaron | AR002ZC1-2.5g |
Benzenamine, 2-(1H-imidazol-2-yl)- |
29528-25-4 | 95% | 2.5g |
$582.00 | 2025-02-25 | |
Aaron | AR002ZC1-10g |
Benzenamine, 2-(1H-imidazol-2-yl)- |
29528-25-4 | 95% | 10g |
$1284.00 | 2023-12-14 | |
A2B Chem LLC | AB38005-50mg |
2-(1H-Imidazol-2-yl)aniline |
29528-25-4 | 95% | 50mg |
$90.00 | 2024-04-20 |
2-(1H-Imidazol-2-yl)aniline 関連文献
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
2-(1H-Imidazol-2-yl)anilineに関する追加情報
2-(1H-Imidazol-2-yl)aniline (CAS No. 29528-25-4): A Comprehensive Overview
The compound 2-(1H-Imidazol-2-yl)aniline, identified by the CAS registry number 29528-25-4, is a significant organic molecule with a diverse range of applications in various scientific and industrial fields. This compound is characterized by its unique structure, which combines the imidazole ring with an aniline group, making it a versatile building block for advanced chemical synthesis. Recent studies have highlighted its potential in areas such as drug discovery, materials science, and sensor technology, underscoring its importance in contemporary research.
The molecular structure of 2-(1H-Imidazol-2-yl)aniline is composed of a central imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, and an aniline group attached at the second position of the imidazole ring. This configuration imparts the compound with unique electronic properties, enabling it to participate in various chemical reactions and interactions. The imidazole ring is known for its aromaticity and ability to form hydrogen bonds, which are critical for its role in biological systems and chemical catalysis.
Recent advancements in synthetic chemistry have led to the development of novel methods for the synthesis of 2-(1H-Imidazol-2-yl)aniline. One such method involves the condensation reaction between o-amino phenol and carbonyl compounds under specific catalytic conditions. This approach has been optimized to enhance yield and purity, making it more accessible for large-scale production. Additionally, researchers have explored the use of microwave-assisted synthesis and green chemistry principles to synthesize this compound, reducing environmental impact while maintaining high efficiency.
The applications of 2-(1H-Imidazol-2-yl)aniline are vast and continually expanding. In the field of pharmacology, this compound serves as a valuable intermediate in the synthesis of bioactive molecules with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their anti-inflammatory, antioxidant, and anticancer properties. Recent studies have demonstrated that certain analogs exhibit selective inhibition against specific enzymes involved in disease pathways, paving the way for novel drug development strategies.
In materials science, 2-(1H-Imidazol-2-yl)aniline has been utilized as a precursor for the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it an ideal candidate for constructing porous materials with high surface area and catalytic activity. These materials have shown promise in gas storage, catalysis, and energy storage applications, highlighting the compound's role in advancing sustainable technologies.
Moreover, 2-(1H-Imidazol-2-yl)aniline has found applications in sensor technology due to its ability to act as a sensitive recognition element in electrochemical sensors. Recent research has focused on incorporating this compound into biosensors for the detection of analytes such as glucose, heavy metals, and organic pollutants. Its high sensitivity and selectivity make it a valuable component in developing next-generation sensing devices with practical applications in environmental monitoring and healthcare diagnostics.
In conclusion, 2-(1H-Imidazol-2-yl)aniline (CAS No. 29528-25) is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in modern scientific research. As ongoing studies continue to uncover new properties and uses for this compound, its impact on various industries is expected to grow further.
29528-25-4 (2-(1H-Imidazol-2-yl)aniline) 関連製品
- 13682-33-2(4-(1H-Imidazol-2-yl)phenylamine dihydrochloride)
- 23742-84-9(3-Tert-butyl-1-4-(trifluoromethyl)phenylurea)
- 1803674-13-6(2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine)
- 2137451-73-9(3-Pyridineacetic acid, 5-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methoxy-)
- 1249558-72-2(Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine)
- 522613-62-3(tert-butyl N-(2-ethenyl-4-methoxyphenyl)carbamate)
- 109317-74-0(Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI))
- 1491687-51-4((3-tert-butyl-1H-pyrazol-4-yl)methyl(methyl)amine)
- 731001-98-2(2-{4-(2-Methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid)
- 130683-46-4(2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic Acid)
